molecular formula C12H17NO B13317138 (2R)-2-[(4-methoxyphenyl)methyl]pyrrolidine

(2R)-2-[(4-methoxyphenyl)methyl]pyrrolidine

Cat. No.: B13317138
M. Wt: 191.27 g/mol
InChI Key: QAMFOPPPDHATJR-LLVKDONJSA-N
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Description

(2R)-2-[(4-methoxyphenyl)methyl]pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a (4-methoxyphenyl)methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(4-methoxyphenyl)methyl]pyrrolidine typically involves the reaction of (4-methoxyphenyl)methylamine with a suitable pyrrolidine precursor. One common method is the reductive amination of (4-methoxyphenyl)methyl ketone with pyrrolidine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(4-methoxyphenyl)methyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The compound can be reduced to remove the methoxy group or to alter the pyrrolidine ring.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction can lead to the removal of the methoxy group or modification of the pyrrolidine ring.

Scientific Research Applications

(2R)-2-[(4-methoxyphenyl)methyl]pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-[(4-methoxyphenyl)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved can include modulation of signal transduction, alteration of metabolic processes, or interference with cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-[(4-methoxyphenyl)methyl]pyrrolidine: Unique due to its specific chiral configuration and substitution pattern.

    (2S)-2-[(4-methoxyphenyl)methyl]pyrrolidine: The enantiomer of the compound, with different biological activities and properties.

    (2R)-2-[(4-hydroxyphenyl)methyl]pyrrolidine: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its chiral nature and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(2R)-2-[(4-methoxyphenyl)methyl]pyrrolidine

InChI

InChI=1S/C12H17NO/c1-14-12-6-4-10(5-7-12)9-11-3-2-8-13-11/h4-7,11,13H,2-3,8-9H2,1H3/t11-/m1/s1

InChI Key

QAMFOPPPDHATJR-LLVKDONJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C[C@H]2CCCN2

Canonical SMILES

COC1=CC=C(C=C1)CC2CCCN2

Origin of Product

United States

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